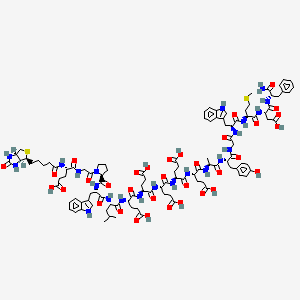
Biotin-Gastrin-1, human (1-17)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-Gastrin-1, human (1-17) is a biotinylated peptide corresponding to the first 17 amino acids of human gastrin-1. Gastrin-1 is a gastrointestinal hormone involved in the regulation of gastric acid secretion and gastrointestinal motility. The biotin label facilitates specific detection, purification, and analysis of the peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-Gastrin-1, human (1-17) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation is typically performed at the N-terminus of the peptide. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Biotin-Gastrin-1, human (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple steps, including HPLC and lyophilization, to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-Gastrin-1, human (1-17) primarily undergoes biotinylation reactions, which involve the attachment of biotin to the peptide. This modification enhances the peptide’s utility in various biochemical assays .
Common Reagents and Conditions
Biotinylation Reagents: Biotin-N-hydroxysuccinimide (NHS) ester is commonly used for biotinylation.
Reaction Conditions: The biotinylation reaction is typically carried out in an aqueous buffer at a pH of 7-9. .
Major Products
The major product of the biotinylation reaction is Biotin-Gastrin-1, human (1-17), which retains the biological activity of the native gastrin peptide while being biotinylated for enhanced detection and analysis .
Scientific Research Applications
Biotin-Gastrin-1, human (1-17) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying biotinylation reactions and peptide synthesis techniques.
Biology: Employed in studies of gastrointestinal hormone function and receptor interactions.
Medicine: Utilized in diagnostic assays for detecting gastrin levels in clinical samples.
Industry: Applied in the development of biotinylated peptide-based assays and diagnostic kits
Mechanism of Action
Biotin-Gastrin-1, human (1-17) exerts its effects by binding to gastrin receptors on the surface of gastric cells. This binding triggers a cascade of intracellular signaling pathways that lead to the secretion of gastric acid and the regulation of gastrointestinal motility. The biotin label allows for specific detection and analysis of the peptide in various assays .
Comparison with Similar Compounds
Similar Compounds
Gastrin-17: A native form of gastrin that contains pyroglutamate at its N-terminus.
Cholecystokinin (CCK): A peptide hormone similar to gastrin, involved in digestive processes.
Biotinylated Peptides: Other peptides that have been biotinylated for enhanced detection and analysis
Uniqueness
Biotin-Gastrin-1, human (1-17) is unique due to its biotinylation, which facilitates specific detection and analysis while retaining the biological activity of the native gastrin peptide. This makes it a valuable tool in various biochemical and clinical assays .
Properties
Molecular Formula |
C107H140N22O34S2 |
|---|---|
Molecular Weight |
2342.5 g/mol |
IUPAC Name |
(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1 |
InChI Key |
YCAQMDCEUIHYPE-CNCIPMBJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


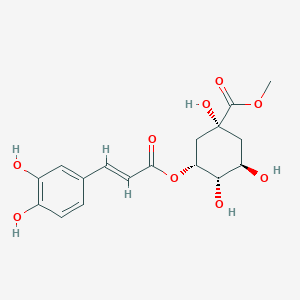
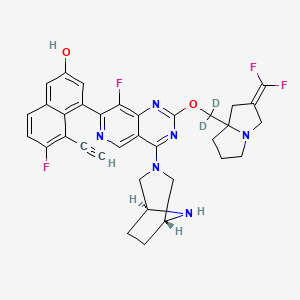

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
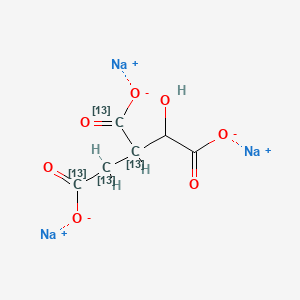

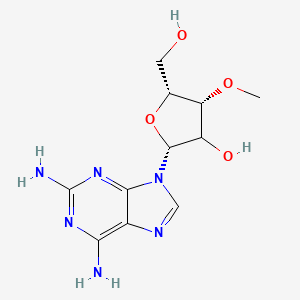
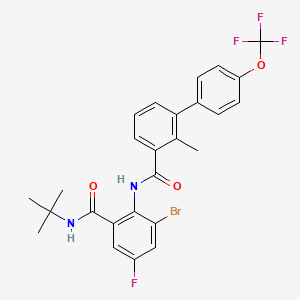
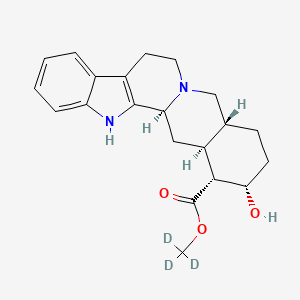
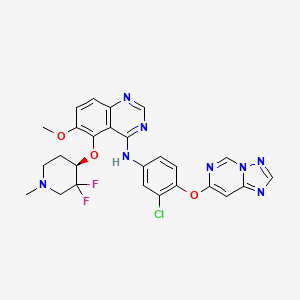
![[Lys3]-Bombesin](/img/structure/B12387792.png)

